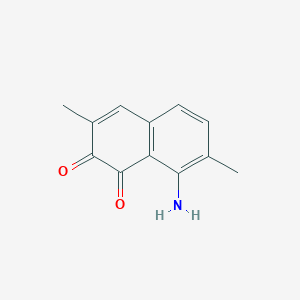
Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルは、ピロール環とピラジン環の両方を特徴とする窒素含有複素環化合物です。 この化合物は、多様な生物活性と医薬品化学における用途で知られるピロロピラジンファミリーに属しています .
準備方法
合成経路と反応条件
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルを含むピロロピラジン誘導体の合成は、通常、環化、環付加、環状付加、および直接C-Hアリール化を伴います . 一般的な方法の1つは、ピロール環とアシル(ブロモ)アセチレンをクロスカップリングして2-(アシルエチニル)ピロールを生成することです。 これに続いて、プロパルギルアミンをアセチレンに付加してN-プロパルギルエナミンオンを生成します。 最後に、ジメチルスルホキシド(DMSO)中の炭酸セシウム(Cs2CO3)を触媒とする分子内環化により、目的のピロロピラジン誘導体が得られます .
工業的生産方法
このような化合物の工業的生産方法では、通常、収率と純度を最大限に高めるために反応条件を最適化します。 これには、温度、圧力、試薬の濃度を制御することが含まれます。 反応を促進し、副生成物を最小限に抑える触媒と溶媒を使用することも重要です .
化学反応の分析
反応の種類
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、通常、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: これは、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:KMnO4)、還元剤(例:NaBH4)、およびさまざまな求核試薬および求電子試薬が含まれます。 温度、溶媒、pHなどの反応条件は、目的の変換を達成するために注意深く制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールまたはアミンが生成される可能性があります .
科学研究の応用
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルは、科学研究に幅広く応用されています。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして役立ちます。
生物学: 抗菌、抗炎症、抗ウイルスなどの可能性のある生物活性を有する生物活性分子の開発に使用されます。
医学: この化合物は、抗がん活性やキナーゼ阻害活性など、潜在的な治療効果について研究されています。
科学的研究の応用
Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: This compound is explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and organic materials.
作用機序
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルの作用機序は、さまざまな分子標的および経路との相互作用を伴います。 たとえば、特定の酵素または受容体を阻害し、観察された生物学的効果をもたらす可能性があります。 具体的な応用と生物学的コンテキストに応じて、正確な分子標的と経路は異なる場合があります .
類似の化合物との比較
類似の化合物
類似の化合物には、次のような他のピロロピラジン誘導体が含まれます。
- ピロロ[1,2-a]ピラジン
- 5H-ピロロ[2,3-b]ピラジン
- ピロロ[2,3-d]ピリミジン
独自性
3-(1H-ピロール-1-イル)ピラジン-2-カルボン酸メチルは、その特定の置換パターンとピロール環とピラジン環の両方の存在のためにユニークです。 このユニークな構造は、その独特の生物活性に貢献し、創薬と開発のための貴重な足場となっています .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and development .
特性
CAS番号 |
90361-95-8 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
methyl 3-pyrrol-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3 |
InChIキー |
KSQUKCQXBZLSQG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CN=C1N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


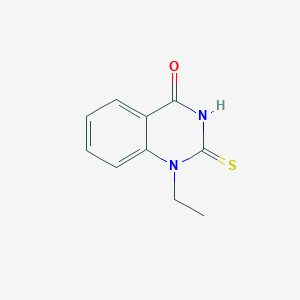
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
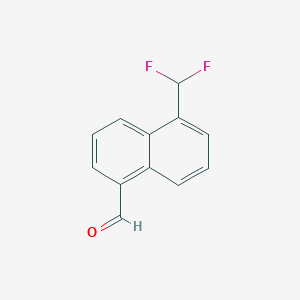
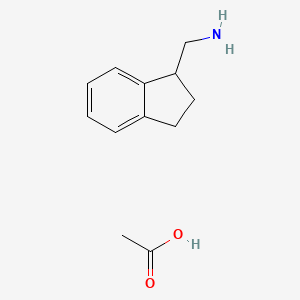

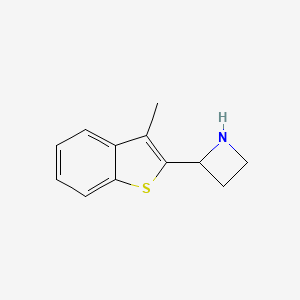
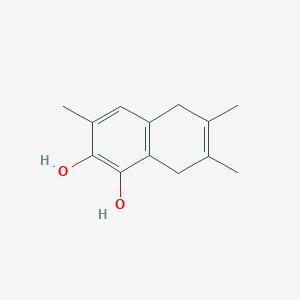

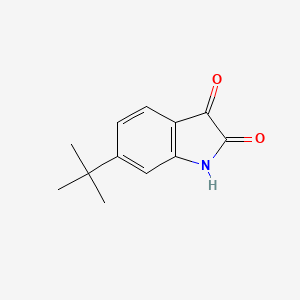
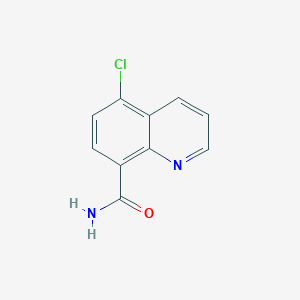
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)

